2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile is a chemical compound that has garnered significant attention in various fields of research and industry due to its unique chemical and biological properties. This compound is a derivative of nicotinonitrile, featuring a chlorine atom, a methyl group, and a trifluoromethyl group attached to the pyridine ring. These structural elements confer distinct properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine-3-carboxaldehyde with methyl trifluoropyruvate in the presence of a base such as potassium tert-butoxide. Another method includes the reaction of 2-chloronicotinic acid with trifluoroacetic anhydride and methylamine. These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. The reactions are conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize the yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: It is investigated for potential therapeutic applications, including drug development.
Industry: The compound is used in the production of various chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)nicotinonitrile
- 2-Chloro-3-cyano-6-(trifluoromethyl)pyridine-5-carboxylate
- 2-Chloro-6-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-chloro-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c1-4-2-6(8(10,11)12)14-7(9)5(4)3-13/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQPHBTYGGALRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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